

Galiellalactone: A Technical Guide to a Direct STAT3 Inhibitor

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Compound of Interest			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone is a fungal-derived hexaketide metabolite that has garnered significant attention in oncological research for its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous malignancies, including prostate and triple-negative breast cancers, making it a prime therapeutic target. Galiellalactone exerts its anticancer effects by directly and covalently binding to cysteine residues within the STAT3 protein, thereby preventing its binding to DNA and subsequent transcriptional activation of downstream oncogenic genes. This mechanism is distinct from many other STAT3 inhibitors as it does not affect the upstream phosphorylation of STAT3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Galiellalactone, along with detailed experimental methodologies for its study.

Chemical Structure and Physicochemical Properties

Galiellalactone is a small, non-toxic, and non-mutagenic molecule.[1][2] Its core structure is a tricyclic lactone.

Chemical Identity



Property	Value
IUPAC Name	(4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one
CAS Number	133613-71-5
Molecular Formula	C11H14O3
Molecular Weight	194.23 g/mol
SMILES	C[C@@H]1C=C2INVALID-LINK(O) INVALID-LINK([H])C1
InChI Key	SOIISBQQYAGDKM-QJSROADHSA-N

Physicochemical Data

Property	Description
Appearance	White to off-white solid; lyophilized powder
Purity	≥95%
Solubility	Soluble in DMSO (to 5 mM), ethanol (to 5 mM), DMF, and methanol
Storage	Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months.

Biological Activity and Mechanism of Action

Galiellalactone is a selective, direct, and irreversible inhibitor of STAT3.[1][3] Its primary mechanism involves the covalent modification of STAT3, which sterically hinders its ability to bind to DNA, thus inhibiting the transcription of STAT3 target genes.

Mechanism of Action

Galiellalactone's mechanism of action has been elucidated through various molecular and chemical pharmacology studies.[3] The molecule contains an α,β -unsaturated carbonyl unit

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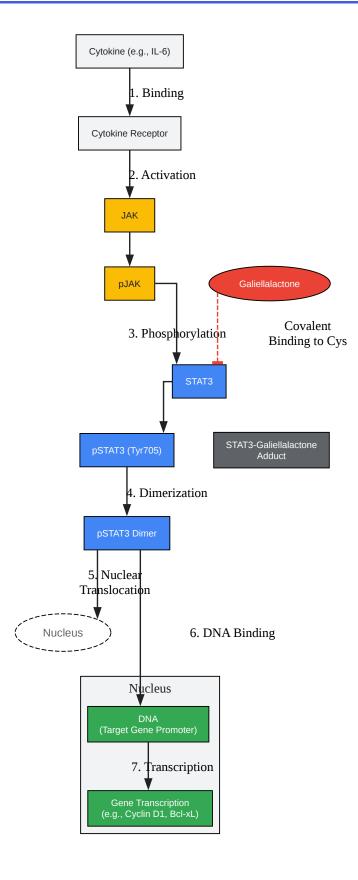


which acts as a Michael acceptor.[2]

- Covalent Binding: **Galiellalactone** covalently binds to one or more cysteine residues on the STAT3 protein.[3]
- Identified Binding Sites: Mass spectrometry analysis has identified three specific cysteine residues in STAT3 that are alkylated by **Galiellalactone**: Cys-367, Cys-468, and Cys-542.[3] These residues are located in the DNA-binding and linker domains of the STAT3 protein.[3]
- Inhibition of DNA Binding: This covalent modification directly inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3]
- Phosphorylation Independent: Notably, **Galiellalactone**'s inhibitory action does not affect the phosphorylation of STAT3 at Tyr-705 or Ser-727.[3][4]

The following diagram illustrates the inhibitory mechanism of **Galiellalactone** on the STAT3 signaling pathway.





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Caption: Mechanism of STAT3 inhibition by **Galiellalactone**.



In Vitro and In Vivo Activity

Galiellalactone has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and in animal models.

Cell Line	Cancer Type	Assay	IC50	Incubation Time	Reference
DU-145	Prostate Cancer	WST-1 Proliferation	3.02 μΜ	72 h	[1]
DU-145	Prostate Cancer	Growth Inhibition	3.6 μΜ	72 h	[2]
BT-549	Triple- Negative Breast Cancer	МТТ	12.68 μΜ	24 h	[1]
MDA-MB-231	Triple- Negative Breast Cancer	МТТ	16.93 μΜ	24 h	[1]
MDA-MB-468	Triple- Negative Breast Cancer	МТТ	17.48 μΜ	24 h	[1]

System	Assay	IC50	Reference
IL-6-stimulated LNCaP cells	STAT3 Luciferase Reporter	~5 µM	[5]
General	Selective STAT3 Signaling Inhibition	250-500 nM	[1]



Model	Cancer Type	Treatment	Outcome	Reference
DU-145 Xenografts (mice)	Prostate Cancer	1, 3 mg/kg; daily i.p. for 3 weeks	41-42% reduction in tumor growth rate	[1]
DU-145-Luc Orthotopic Xenografts (mice)	Prostate Cancer	Daily i.p. injections for 6 weeks	Significantly reduced primary tumor growth and metastatic spread	[6]
ENZR Xenografts (mice)	Prostate Cancer	GPA500 (Galiellalactone analog)	Reduced tumor volume and serum PSA	[7]

Experimental Protocols

This section outlines methodologies for key experiments used to characterize **Galiellalactone**.

Synthesis of Galiellalactone-Cysteine Adduct

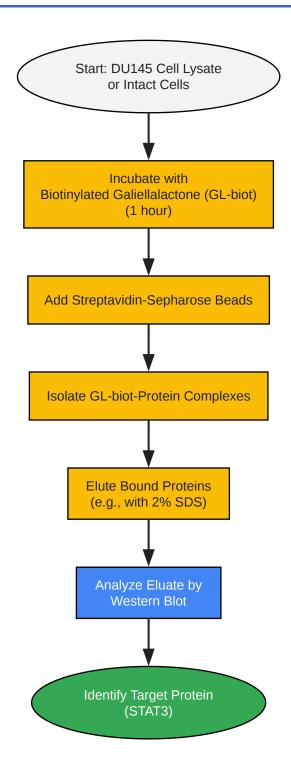
This protocol demonstrates the Michael addition reactivity of **Galiellalactone** with cysteine.[4]

- Dissolve 3.5 mg (0.02 mmol) of Galiellalactone in 1.0 mL of methanol (MeOH).
- Add 2.4 mg (0.018 mmol) of L-cysteine to the solution.
- Stir the solution at room temperature for 1 hour.
- Remove the solvent under reduced pressure.
- Wash the residue with chloroform to yield the pure adduct.

Target Identification using Biotinylated Galiellalactone (GL-biot)

This workflow is used to identify the protein targets of **Galiellalactone**.[3][4]





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Caption: Experimental workflow for target protein identification.

STAT3 Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of STAT3.[8]



- Cell Seeding: Seed STAT3 reporter cells (e.g., DU-145 or HEK293 transfected with a STAT3-responsive luciferase construct) in a 96-well plate at a density of 2 x 10³ to 3 x 10⁴ cells/well. Incubate overnight.
- Treatment: Treat the cells with varying concentrations of Galiellalactone for a specified period (e.g., 24 hours). For activation studies, cells may be serum-starved and then stimulated with a STAT3 activator like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF).
- Cell Lysis: After treatment, wash the cells once with PBS and add an appropriate lysis buffer.
- Luciferase Measurement: Transfer the cell lysate to a luminometer. Measure the firefly
 luciferase activity using a luciferase assay kit according to the manufacturer's protocol. An
 internal control, such as a constitutively expressed Renilla luciferase, should be used to
 normalize for transfection efficiency and cell viability.
- Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express the STAT3 activity as a percentage relative to the stimulated, untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the inhibition of STAT3 binding to DNA.[4][9]

- Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
- Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., DU145) to obtain active STAT3 protein.
- Binding Reaction:
 - Incubate the nuclear extract with Galiellalactone at various concentrations for a short period (e.g., 15 minutes) on ice.
 - Add the labeled DNA probe to the mixture. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
 - Allow the binding reaction to proceed at room temperature for 15-20 minutes.



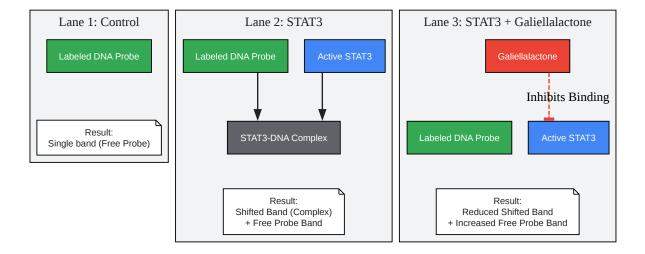
· Electrophoresis:

- Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
- Run the gel in an appropriate buffer (e.g., 0.5x TBE) until the free probe has migrated a sufficient distance.

Detection:

- Transfer the DNA-protein complexes from the gel to a positively charged membrane.
- Detect the labeled probe using autoradiography (for ³²P) or a chemiluminescent detection system (for biotin). A "shifted" band represents the STAT3-DNA complex, which will be reduced in intensity in the presence of **Galiellalactone**.

The following diagram illustrates the principle of the EMSA experiment.



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Caption: Principle of Electrophoretic Mobility Shift Assay (EMSA).



Conclusion

Galiellalactone is a potent and specific direct inhibitor of STAT3, representing a promising therapeutic candidate for cancers driven by aberrant STAT3 signaling. Its unique mechanism of covalent modification, which inhibits DNA binding without affecting upstream phosphorylation, distinguishes it from other STAT3 inhibitors. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further characterize **Galiellalactone** and its analogs as potential anticancer agents.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Galiellalactone is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Galiellalactone inhibits the STAT3/AR signaling axis and suppresses Enzalutamideresistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophoretic mobility shift assay Wikipedia [en.wikipedia.org]
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